molecular formula C12H13NO2 B8388446 2-(2,3-dimethoxyphenyl)-1H-pyrrole

2-(2,3-dimethoxyphenyl)-1H-pyrrole

Cat. No.: B8388446
M. Wt: 203.24 g/mol
InChI Key: ZEMVYMDHTRGXLX-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a 2,3-dimethoxyphenyl group. The methoxy substituents at the 2- and 3-positions of the phenyl ring introduce steric and electronic effects that influence its chemical reactivity and biological activity. This compound is often synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in regioselective synthesis protocols involving aryl boronic esters and halogenated precursors . Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol (calculated).

Key spectral data includes ¹H NMR (δ: 6.80–7.20 ppm for aromatic protons) and ¹³C NMR (δ: 56.2, 60.3 ppm for methoxy carbons) . The compound’s structural complexity makes it a candidate for pharmacological studies, particularly in dopamine receptor binding, as seen in analogs with modified substituents .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13NO2/c1-14-11-7-3-5-9(12(11)15-2)10-6-4-8-13-10/h3-8,13H,1-2H3

InChI Key

ZEMVYMDHTRGXLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Table 1: Key Structural and Spectral Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Spectral Data (¹³C NMR, δ ppm)
2-(2,3-Dimethoxyphenyl)-1H-pyrrole C₁₂H₁₃NO₂ 2,3-Dimethoxyphenyl 203.24 56.2 (OCH₃), 60.3 (OCH₃)
2-(2-Methoxyphenyl)-1H-pyrrole C₁₁H₁₁NO 2-Methoxyphenyl 173.21 55.8 (OCH₃)
4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile C₁₃H₁₁N₂O₂ 2,3-Dimethoxyphenyl, 3-CN 227.24 115.5 (CN), 56.1, 60.2 (OCH₃)
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione C₁₁H₉NO₃ 2-Methoxyphenyl, 2,5-dione 203.20 168.9 (C=O), 55.6 (OCH₃)

Key Observations :

  • Electronic Effects: The 3-cyano substituent in 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile introduces electron-withdrawing effects, reducing electron density on the pyrrole ring compared to the parent compound .
  • Steric Hindrance: The 2,3-dimethoxyphenyl group creates steric bulk, which influences regioselectivity in reactions such as acylation.

Thermal and Stability Properties

  • Thermal Degradation: Derivatives with electron-withdrawing groups (e.g., 3-cyano) exhibit higher thermal stability (decomposition >250°C) compared to the parent compound (~200°C) .
  • Crystallinity: X-ray diffraction studies of 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile reveal planar geometry with intermolecular hydrogen bonds stabilizing the crystal lattice, a feature absent in non-polar analogs like 2-(2-methoxyphenyl)-1H-pyrrole .

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